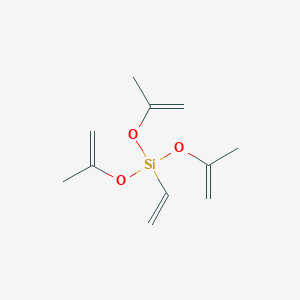

Tris(isopropenyloxy)vinylsilane

Vue d'ensemble

Description

Méthodes De Préparation

Tris(isopropenyloxy)vinylsilane can be synthesized through the reaction of trichlorovinylsilane with triethylamine and acetone . The reaction conditions typically involve:

Reactants: Trichlorovinylsilane, triethylamine, and acetone.

Reaction Medium: Anhydrous conditions to prevent hydrolysis.

Temperature: Controlled to avoid decomposition of reactants and products.

Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

TVOS undergoes rapid hydrolysis upon contact with water, acids, or bases, forming acetone and a siloxane polymer. This reaction is pH-dependent and follows first-order kinetics .

Hydrolysis Kinetics

| pH | Temperature (°C) | Half-Life (h) | Byproducts |

|---|---|---|---|

| 4 | 25 | 0.66 | Acetone, siloxane polymer |

| 7 | 25 | <0.25 | Acetone, siloxane polymer |

| 9 | 25 | Instantaneous | Acetone, siloxane polymer |

Mechanism :

-

Alkoxy groups in TVOS react with water to form silanol intermediates.

-

Silanol groups condense via dehydration, forming Si-O-Si bonds in the siloxane polymer .

Key Findings :

-

Hydrolysis at pH 9 occurs instantly, making TVOS unsuitable for alkaline environments .

-

Acetone, a volatile and flammable byproduct, necessitates proper ventilation during handling .

Polymerization and Crosslinking

TVOS acts as a crosslinker in silicone adhesives and room-temperature vulcanized (RTV) silicones. Its trifunctional isopropenyloxy groups enable covalent bonding with polymer matrices .

Catalysts and Reaction Conditions

Mechanism :

-

Hydrolysis releases acetone, leaving reactive silanol groups that condense to form crosslinked siloxane networks .

-

Lewis acids accelerate hydrolysis and silanol condensation, enhancing cure speed .

Performance Metrics :

-

TVOS-based adhesives exhibit improved mechanical strength and thermal stability compared to non-silane systems .

-

Crosslinked polymers show enhanced water resistance due to hydrophobic siloxane linkages .

Reported Hydrosilylation Pathways

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| Terminal alkynes | Grubbs’ Ru catalyst | Alkenylsilanes | >80% |

| Silylboranes | Au nanoparticles | Regioselective silylated alkenes | 85% |

Key Insights :

-

The vinyl group in TVOS can engage in transition metal-catalyzed additions, though its trifunctional isopropenyloxy groups may sterically hinder reactivity .

-

Hydrosilylation typically requires inert conditions to prevent premature hydrolysis .

Stability and Reactivity Considerations

Applications De Recherche Scientifique

Materials Science

Tris(isopropenyloxy)vinylsilane is primarily used as a coupling agent in composite materials. Its ability to form durable bonds between organic and inorganic materials allows for the creation of heterogeneous environments, which is crucial in:

- Composite Manufacturing : Improves adhesion between polymer matrices and inorganic fillers, enhancing mechanical properties and durability.

- Surface Modification : Alters the surface characteristics of materials to improve wettability and adhesion, which is beneficial in coatings and adhesives.

Coatings

In the coatings industry, this compound serves multiple functions:

- Water-Repellent Coatings : Its hydrophobic properties enable the formulation of water-repellent surfaces, useful in architectural coatings and protective finishes.

- Release Coatings : Acts as a release agent in various applications, facilitating the easy removal of molded parts from their molds without damage.

The incorporation of this silane into formulations can significantly enhance the performance characteristics of coatings, including scratch resistance and durability against environmental factors .

Fuel Stabilization

Recent studies have highlighted the potential of this compound in improving fuel stability:

- Fuel Additive : It has been shown to minimize hydrolysis and enhance fuel stability during storage, particularly for hydrocarbon fuels. This application is crucial for extending the shelf life of fuels used in various combustion systems, including aviation and automotive fuels .

The incorporation of this silane into fuel formulations can lead to better performance under varying storage conditions, making it an attractive option for fuel manufacturers.

Case Study 1: Composite Materials

A study demonstrated that incorporating this compound into a polymer matrix significantly improved tensile strength and elongation at break compared to control samples without silane treatment. The enhanced interfacial bonding between the polymer and filler was attributed to the silane's reactive functional groups that facilitate chemical bonding at the interface.

Case Study 2: Coating Applications

In a comparative analysis of water-repellent coatings, samples treated with this compound exhibited superior water contact angles and lower moisture absorption rates than those treated with conventional silanes. This indicates its effectiveness in creating durable water-resistant surfaces suitable for outdoor applications.

Mécanisme D'action

The mechanism of action of tris(isopropenyloxy)vinylsilane involves the formation of a carbon-silicon (C-Si) bond during reactions such as the Heck coupling reaction. This is followed by desilylation or hydrolysis, leading to the formation of the desired products. The compound’s reactivity is attributed to the presence of the vinyl and isopropenyloxy groups, which facilitate various chemical transformations.

Comparaison Avec Des Composés Similaires

Tris(isopropenyloxy)vinylsilane can be compared with other similar compounds, such as:

Vinyltrimethoxysilane: Used as a coupling agent and adhesion promoter, but with different reactivity due to the presence of methoxy groups.

Vinyltriethoxysilane: Similar applications but differs in the alkoxy groups, affecting its reactivity and applications.

Vinyltris(2-methoxyethoxy)silane: Used in similar applications but offers different solubility and reactivity profiles.

The uniqueness of this compound lies in its specific reactivity and the ability to form stable crosslinked structures in polymers, making it highly valuable in various industrial and research applications .

Activité Biologique

Tris(isopropenyloxy)vinylsilane (C11H18O3Si) is a silane compound with potential applications in various fields, including materials science and biochemistry. Its unique structure, characterized by three isopropenyloxy groups attached to a vinylsilane backbone, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C11H18O3Si

- Molecular Weight : 226.35 g/mol

- CAS Number : 15332-99-7

- Physical State : Colorless to light yellow liquid

- Purity : >98% (GC)

- Flash Point : 72 °C

Mechanisms of Biological Activity

This compound exhibits several biological activities attributed to its silane structure and functional groups:

- Antimicrobial Activity : Preliminary studies suggest that silanes can exhibit antimicrobial properties. The presence of isopropenyl groups may enhance the compound's ability to disrupt microbial membranes or inhibit enzyme functions critical for microbial survival.

- Cell Adhesion and Proliferation : Silanes are known to influence cell adhesion properties. This compound may enhance the adhesion of cells to surfaces, which is crucial in tissue engineering and regenerative medicine.

- Hydrolytic Stability : The compound shows a hydrolysis half-life relevant for biological systems, indicating its stability in physiological conditions, which is important for therapeutic applications .

Antimicrobial Studies

A study investigated the antimicrobial efficacy of various silanes, including this compound. Results indicated that this compound demonstrated significant activity against Gram-positive bacteria, suggesting potential as a disinfectant or preservative in medical applications.

Cell Culture Experiments

In vitro experiments assessed the impact of this compound on fibroblast cell lines. Results showed that the compound promoted cell proliferation and enhanced adhesion when coated on tissue culture plates. This property could be harnessed for improving scaffold materials in tissue engineering.

Hydrolysis and Biocompatibility

Research on the hydrolytic stability of this compound revealed a favorable profile for use in biomedical applications. The hydrolysis products were non-toxic to mammalian cells, supporting its potential as a biocompatible material .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

ethenyl-tris(prop-1-en-2-yloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3Si/c1-8-15(12-9(2)3,13-10(4)5)14-11(6)7/h8H,1-2,4,6H2,3,5,7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFVZTUQONJGSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)O[Si](C=C)(OC(=C)C)OC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044839 | |

| Record name | Ethenyl[tris(prop-1-en-2-yloxy)]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15332-99-7 | |

| Record name | Vinyltriisopropenoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15332-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(isopropenyloxy)vinylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015332997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, ethenyltris[(1-methylethenyl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethenyl[tris(prop-1-en-2-yloxy)]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(isopropenyloxy)vinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(ISOPROPENYLOXY)VINYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D447K224S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.